![molecular formula C24H20ClN3O2S B300016 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide](/img/structure/B300016.png)

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. MLN4924 is a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a crucial role in the ubiquitin-proteasome system (UPS) and regulates the degradation of proteins involved in cell cycle progression, DNA repair, and apoptosis.

Scientific Research Applications

MLN4924 has been extensively studied for its potential applications in cancer therapy. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide is essential for the activation of cullin-RING ligases (CRLs), which are responsible for the ubiquitination and subsequent degradation of many proteins involved in cancer cell proliferation and survival. MLN4924 inhibits N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide, leading to the stabilization of CRL substrates and the induction of apoptosis in cancer cells. MLN4924 has shown promising results in preclinical studies, and several clinical trials are ongoing to evaluate its safety and efficacy in cancer patients.

Mechanism of Action

MLN4924 inhibits N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide by binding to its active site and preventing the activation of NEDD8, a small ubiquitin-like protein that is essential for the activation of CRLs. The inhibition of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide leads to the accumulation of CRL substrates, including the tumor suppressor protein p27, which promotes cell cycle arrest and apoptosis. MLN4924 also induces the accumulation of DNA damage response proteins, such as γH2AX and 53BP1, leading to the activation of the DNA damage response pathway and apoptosis.

Biochemical and Physiological Effects

MLN4924 has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer cells. MLN4924 also inhibits tumor growth in xenograft models of human cancer. In addition, MLN4924 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential applications in combination therapy. MLN4924 has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MLN4924 is a potent and selective inhibitor of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide, making it a valuable tool for studying the role of NEDD8 conjugation in cellular processes. MLN4924 has been used to study the effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide inhibition on the proteasome, DNA damage response, and cell cycle progression. However, MLN4924 has some limitations for lab experiments. MLN4924 has a short half-life in vivo, which may limit its efficacy in animal models and clinical trials. MLN4924 also has off-target effects on other enzymes that use ATP as a substrate, such as casein kinase 2 and PIM kinases.

Future Directions

For MLN4924 research include the identification of biomarkers that can predict response to treatment, the optimization of dosing regimens, and the development of combination therapies that can enhance the efficacy of MLN4924. MLN4924 may also have potential applications in other diseases, such as neurodegenerative disorders, where UPS dysfunction has been implicated in disease pathogenesis.

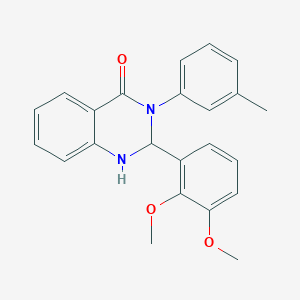

Synthesis Methods

MLN4924 is a synthetic compound that was first described in 2009 by Soucy et al. The synthesis of MLN4924 involves a multi-step process that starts with the reaction of 2-chloro-4-nitroaniline with morpholine to form 3-chloro-4-(4-morpholinyl)aniline. This intermediate is then reacted with 2-cyanophenylsulfanyl chloride to produce N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.

properties

Product Name |

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide |

|---|---|

Molecular Formula |

C24H20ClN3O2S |

Molecular Weight |

450 g/mol |

IUPAC Name |

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(2-cyanophenyl)sulfanylbenzamide |

InChI |

InChI=1S/C24H20ClN3O2S/c25-20-15-18(9-10-21(20)28-11-13-30-14-12-28)27-24(29)19-6-2-4-8-23(19)31-22-7-3-1-5-17(22)16-26/h1-10,15H,11-14H2,(H,27,29) |

InChI Key |

VLPRORBEWKUXPP-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N)Cl |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B299933.png)

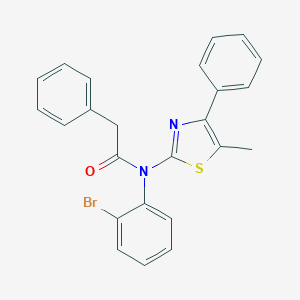

![N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B299935.png)

![4-{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]methyl}-2-methoxyphenyl 2-bromobenzoate](/img/structure/B299943.png)

![3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B299944.png)

![8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B299945.png)

![N-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B299947.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B299948.png)

![N-(3,4-dichlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]butanamide](/img/structure/B299949.png)

![1-(2-Methylpropyl)-5-phenyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B299952.png)

![N-(3-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B299953.png)

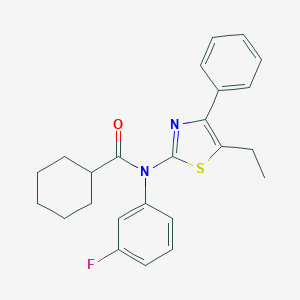

![N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B299956.png)